Cas no 499770-75-1 (3-Oxazol-5-yl-benzenesulfonyl Chloride)

3-Oxazol-5-yl-benzenesulfonyl Chloride 化学的及び物理的性質

名前と識別子

-

- 3-(1,3-oxazol-5-yl)benzenesulfonyl chloride

- 3-Oxazol-5-yl-benzenesulfonyl chloride

- 3-(1,3-OXAZOL-5-YL)BENZENESULFONYL CHLORIDE, 95+%

- 499770-75-1

- ZUA77075

- AS-5777

- 3-(1,3-Oxazol-5-yl)benzenesulphonyl chloride

- 3-(Oxazol-5-yl)benzene-1-sulfonylchloride

- SCHEMBL949044

- CS-0319973

- AKOS006335200

- 3-(Oxazol-5-yl)benzenesulfonyl chloride

- MFCD03407346

- 3-(Oxazol-5-yl)benzene-1-sulfonyl chloride

- DTXSID80383227

- 3-Oxazol-5-yl-benzenesulfonyl Chloride

-

- MDL: MFCD03407346

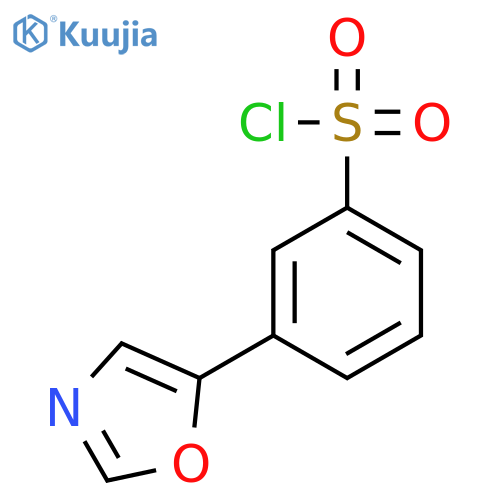

- インチ: InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H

- InChIKey: NVZBCBJNRFKVHB-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CN=CO2

計算された属性

- せいみつぶんしりょう: 242.97600

- どういたいしつりょう: 242.9756919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 68.6Ų

じっけんとくせい

- PSA: 68.55000

- LogP: 3.34990

3-Oxazol-5-yl-benzenesulfonyl Chloride セキュリティ情報

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- リスク用語:R34

- 危険レベル:IRRITANT

3-Oxazol-5-yl-benzenesulfonyl Chloride 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Oxazol-5-yl-benzenesulfonyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB303142-5 g |

3-Oxazol-5-yl-benzenesulfonyl chloride; 95% |

499770-75-1 | 5 g |

€949.70 | 2023-07-19 | ||

| Alichem | A019089555-5g |

3-(Oxazol-5-yl)benzene-1-sulfonyl chloride |

499770-75-1 | 95% | 5g |

$835.56 | 2023-09-01 | |

| TRC | O858668-50mg |

3-Oxazol-5-yl-benzenesulfonyl Chloride |

499770-75-1 | 50mg |

$ 115.00 | 2022-06-03 | ||

| 1PlusChem | 1P006XJP-1g |

3-(Oxazol-5-yl)benzene-1-sulfonyl chloride |

499770-75-1 | 95% | 1g |

$696.00 | 2024-05-01 | |

| abcr | AB303142-1 g |

3-Oxazol-5-yl-benzenesulfonyl chloride; 95% |

499770-75-1 | 1 g |

€311.30 | 2023-07-19 | ||

| TRC | O858668-100mg |

3-Oxazol-5-yl-benzenesulfonyl Chloride |

499770-75-1 | 100mg |

$ 185.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390643-1g |

3-(Oxazol-5-yl)benzenesulfonyl chloride |

499770-75-1 | 95+% | 1g |

¥2177.00 | 2024-05-11 | |

| Apollo Scientific | OR346098-500mg |

3-(1,3-Oxazol-5-yl)benzenesulphonyl chloride |

499770-75-1 | 500mg |

£140.00 | 2025-02-20 | ||

| Chemenu | CM521088-1g |

3-(Oxazol-5-yl)benzene-1-sulfonyl chloride |

499770-75-1 | 95% | 1g |

$*** | 2023-03-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390643-5g |

3-(Oxazol-5-yl)benzenesulfonyl chloride |

499770-75-1 | 95+% | 5g |

¥8283.00 | 2024-05-11 |

3-Oxazol-5-yl-benzenesulfonyl Chloride 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

3-Oxazol-5-yl-benzenesulfonyl Chlorideに関する追加情報

Recent Advances in the Application of 3-Oxazol-5-yl-benzenesulfonyl Chloride (CAS: 499770-75-1) in Chemical Biology and Pharmaceutical Research

3-Oxazol-5-yl-benzenesulfonyl Chloride (CAS: 499770-75-1) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This sulfonyl chloride derivative, characterized by the presence of an oxazole ring, serves as a key building block for the synthesis of various biologically active compounds. Recent studies have highlighted its utility in the development of enzyme inhibitors, receptor modulators, and other pharmacologically relevant molecules.

One of the most notable applications of 3-Oxazol-5-yl-benzenesulfonyl Chloride is its role in the synthesis of sulfonamide-based compounds. Sulfonamides are a well-established class of bioactive molecules with diverse therapeutic applications, including antibacterial, antiviral, and anticancer activities. Researchers have utilized this compound to introduce the sulfonamide moiety into target molecules, thereby enhancing their binding affinity and selectivity for specific biological targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-Oxazol-5-yl-benzenesulfonyl Chloride in the development of novel carbonic anhydrase inhibitors with improved pharmacokinetic properties.

In addition to its role in medicinal chemistry, 3-Oxazol-5-yl-benzenesulfonyl Chloride has also been employed in chemical biology research as a tool for protein labeling and modification. The reactive sulfonyl chloride group allows for efficient conjugation with nucleophilic amino acid residues, such as lysine and cysteine, enabling the study of protein-protein interactions and post-translational modifications. A recent study in ACS Chemical Biology showcased the use of this compound in the development of activity-based probes for profiling serine hydrolases, providing valuable insights into enzyme function and regulation.

The synthesis and characterization of 3-Oxazol-5-yl-benzenesulfonyl Chloride have been the subject of several recent investigations. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structural integrity and purity. Furthermore, computational studies have provided insights into the electronic properties and reactivity of this compound, facilitating its rational design and optimization for specific applications. These efforts have contributed to a deeper understanding of its chemical behavior and potential in drug discovery.

Despite its promising applications, challenges remain in the large-scale production and handling of 3-Oxazol-5-yl-benzenesulfonyl Chloride. Its sensitivity to moisture and tendency to undergo hydrolysis necessitate careful storage and handling conditions. Recent advancements in synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, have addressed some of these challenges, offering more efficient and scalable routes to its production. These innovations are expected to further expand its utility in pharmaceutical research and development.

Looking ahead, the continued exploration of 3-Oxazol-5-yl-benzenesulfonyl Chloride holds great promise for the discovery of new therapeutic agents and chemical tools. Its unique structural features and reactivity profile make it a valuable asset in the toolkit of medicinal chemists and chemical biologists. Future research directions may include the development of novel derivatives with enhanced stability and reactivity, as well as the exploration of its applications in emerging areas such as targeted drug delivery and bioorthogonal chemistry.

499770-75-1 (3-Oxazol-5-yl-benzenesulfonyl Chloride) 関連製品

- 724742-88-5(Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl)-)

- 379236-86-9(1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine)

- 1934404-07-5(4-bromo-3-(2-methylpropyl)-2,5-dihydro-1,2-thiazol-5-imine)

- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)

- 13555-12-9(Benzene, 2-chloro-1,4,5-trifluoro-3-methoxy-)

- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)

- 45654-48-6(4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid)

- 42784-26-9(2-(3-Aminopropyl)benzimidazole)

- 2229348-26-7(2-amino-2-(1-phenylcyclopentyl)ethan-1-ol)

- 70-58-6(5-fluoropyridine-3-carboxamide)